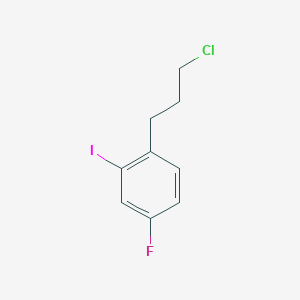
1-(3-Chloropropyl)-4-fluoro-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-4-fluoro-2-iodobenzene: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of three different halogen atoms: chlorine, fluorine, and iodine, attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-4-fluoro-2-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene derivative followed by the introduction of the chloropropyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the benzene ring is sequentially substituted with fluorine, iodine, and chlorine atoms. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste.
化学反应分析
Types of Reactions: 1-(3-Chloropropyl)-4-fluoro-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions may involve the use of bases or acids as catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Chemistry: 1-(3-Chloropropyl)-4-fluoro-2-iodobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its halogen atoms can interact with biological targets, potentially leading to the discovery of new drugs with specific therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-2-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The halogen atoms can form specific interactions, such as hydrogen bonds or halogen bonds, with biological molecules, influencing their activity and function.
相似化合物的比较
- 1-(3-Chloropropyl)-4-fluoro-2-bromobenzene
- 1-(3-Chloropropyl)-4-fluoro-2-chlorobenzene
- 1-(3-Chloropropyl)-4-fluoro-2-methylbenzene
Comparison: 1-(3-Chloropropyl)-4-fluoro-2-iodobenzene is unique due to the presence of iodine, which is a larger and more polarizable halogen compared to bromine or chlorine. This can influence the compound’s reactivity and interactions with other molecules. The presence of iodine can also enhance the compound’s ability to participate in specific chemical reactions, such as coupling reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C9H9ClFI |
|---|---|
分子量 |
298.52 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
InChI 键 |
FQJBVSUMUVTDGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)I)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















